molecular formula C9H17IO2 B1283045 Tert-butyl 5-iodopentanoate CAS No. 56198-37-9

Tert-butyl 5-iodopentanoate

Cat. No. B1283045
CAS RN: 56198-37-9
M. Wt: 284.13 g/mol
InChI Key: MUZIHYJJSZAJSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure and conformational properties of compounds related to tert-butyl 5-iodopentanoate can be complex. For instance, the study of 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane revealed that it exists as a mixture of two conformers, both possessing a twist conformation and C(2) symmetry. The conformational mixture corresponds to a free energy difference, indicating the stability of these conformers . This information suggests that tert-butyl 5-iodopentanoate may also exhibit conformational isomerism, which could be relevant for its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl 5-iodopentanoate-related compounds involves various strategies. For example, the hydrolysis of tri-tert-butylaluminum at low temperatures led to the formation of tert-butyl-substituted alumoxanes . Another study reported the asymmetric synthesis of tert-butyl 2-N-benzyl-N-alpha-methylbenzylamino-5-methoxycarbonylmethylcyclopentane-1-carboxylate through a domino reaction involving Michael addition and intramolecular cyclisation . These methods could potentially be adapted for the synthesis of tert-butyl 5-iodopentanoate.

Chemical Reactions Analysis

The tert-butyl group is known to influence the reactivity of compounds in which it is incorporated. It can affect the physicochemical properties and, consequently, the efficacy and activity of the compounds . The synthesis of (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, a precursor for a PET radiotracer, demonstrates the tert-butyl group's role in facilitating the synthesis of complex molecules . This suggests that tert-butyl 5-iodopentanoate could be involved in various chemical reactions, potentially serving as a precursor or intermediate in synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be significantly altered by the presence of the tert-butyl group. For instance, tert-butyl acetothioacetate was used in the synthesis of various intermediates and products, showcasing the versatility of tert-butyl compounds in chemical synthesis . The synthesis of different enantiomers of tert-butyl silyloxy methy1pentanoate also highlights the importance of the tert-butyl group in the synthesis of natural product analogs . These studies indicate that tert-butyl 5-iodopentanoate may have unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Synthesis of Oxygenated Heterocycles

Tert-butyl 5-iodopentanoate has been utilized in the synthesis of oxygenated heterocycles. For instance, free radical additions of hydrogen donor solvents to tert-butyl perpent-4-enoate, a related compound, have produced 4-substituted γ-butyrolactones, which are significant in synthesizing various heterocyclic compounds (Maillard et al., 1985).

Application in Medicinal Chemistry

The tert-butyl group, a key motif in tert-butyl 5-iodopentanoate, is often incorporated into bioactive compounds in medicinal chemistry. However, its use can result in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Understanding these effects is crucial in the drug discovery process (Westphal et al., 2015).

Peptide Synthesis

Tert-butyl 5-iodopentanoate has been used in an efficient approach for the synthesis of cyclic peptides containing unnatural thioether side-chain bridges. This synthesis involves solid-phase peptide synthesis and microwave-assisted cyclization strategies, highlighting its versatility in peptide modification and design (Campiglia et al., 2004).

Polymer Systems

In polymer chemistry, tert-butyl 5-iodopentanoate-related compounds, such as tert-butylchloride, have been studied as models for initiation and termination processes in olefin polymerization. This research provides insights into controlled polymerization leading to macromolecules with specific termini (Kennedy & Castner, 1979).

Cataluminescence Gas Sensors

Research has explored the use of tert-butyl compounds in developing cataluminescence gas sensors. For instance, sensors based on nanosized V2O5 have been proposed for detecting tert-butyl mercaptan, a highly toxic volatile sulfur compound. These sensors operate through cataluminescence emission during the compound's catalytic oxidation (Zhang et al., 2010).

properties

IUPAC Name

tert-butyl 5-iodopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZIHYJJSZAJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564046
Record name tert-Butyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-iodopentanoate

CAS RN

56198-37-9
Record name tert-Butyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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